6-Amino-3-(4-methoxyphenyl)picolinic acid
Overview
Description
6-Amino-3-(4-methoxyphenyl)picolinic acid is an organic compound belonging to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position and a methoxyphenyl group at the 3rd position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-methoxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and picolinic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(4-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
6-Amino-3-(4-methoxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-methoxyphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Amino-3-(4-tert-butylphenyl)picolinic acid
- 6-Methoxy-3-(4-methoxyphenyl)picolinic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., tert-butyl vs. methoxy) on the phenyl ring can influence the compound’s chemical properties and reactivity.
- Unique Features: 6-Amino-3-(4-methoxyphenyl)picolinic acid is unique due to the specific combination of the amino and methoxyphenyl groups, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
6-amino-3-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-9-4-2-8(3-5-9)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXBKGJHZIZBIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206988 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-48-8 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258622-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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